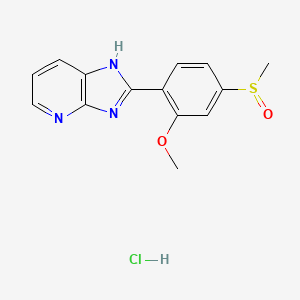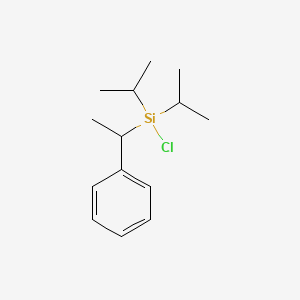
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-: is an organosilicon compound with the molecular formula C14H23ClSi. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two isopropyl groups (1-methylethyl), and a phenylethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- typically involves the reaction of chlorosilane with isopropyl and phenylethyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the continuous feeding of reactants and the removal of by-products to achieve high yields. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
Scientific Research Applications
Chemistry: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used in the production of specialty chemicals, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and coatings.
Mechanism of Action
The mechanism of action of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- involves its ability to form strong bonds with various substrates. The silicon atom can interact with different functional groups, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
- Silane, chlorobis(1-methylethyl)phenyl-
- Silane, chlorobis(1-methylethyl)ethyl-
- Silane, chlorobis(1-methylethyl)propyl-
Comparison: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is unique due to the presence of both isopropyl and phenylethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The phenylethyl group provides additional steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
175449-28-2 |
|---|---|
Molecular Formula |
C14H23ClSi |
Molecular Weight |
254.87 g/mol |
IUPAC Name |
chloro-(1-phenylethyl)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H23ClSi/c1-11(2)16(15,12(3)4)13(5)14-9-7-6-8-10-14/h6-13H,1-5H3 |
InChI Key |
HNFIFJIEVLGTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


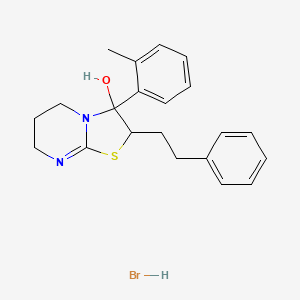
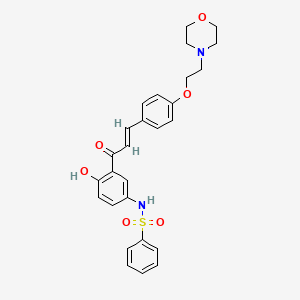
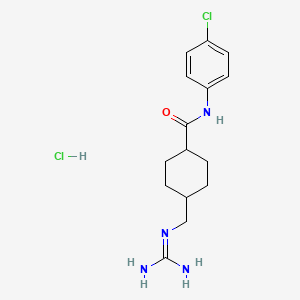

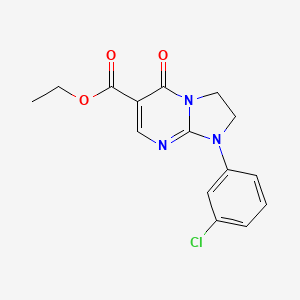
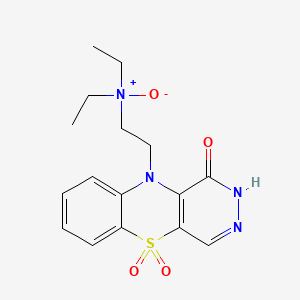

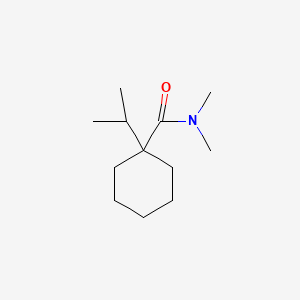

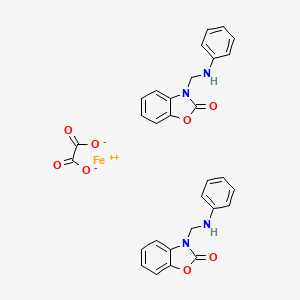

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

